molecular formula C8H9N5 B2710436 1-Methyl-3-pyrazin-2-ylpyrazol-4-amine CAS No. 1549902-67-1

1-Methyl-3-pyrazin-2-ylpyrazol-4-amine

Cat. No. B2710436
CAS RN: 1549902-67-1
M. Wt: 175.195
InChI Key: ADQOWLAXRIMKHX-UHFFFAOYSA-N
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Description

“1-Methyl-3-pyrazin-2-ylpyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazole derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The exact structure would depend on the positions of the methyl, pyrazin-2-yl, and amine groups on the pyrazole ring.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact molecular structure and the conditions under which the reactions take place. Pyrazole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-3-pyrazin-2-ylpyrazol-4-amine is a compound involved in the synthesis and characterization of various derivatives with potential antitumor, antifungal, and antibacterial activities. A study detailed the synthesis of pyrazole derivatives, highlighting their structural characterization through techniques such as FT-IR, UV-visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes was confirmed, showcasing the compound's relevance in developing pharmacological agents (Titi et al., 2020).

Reactivity and Potential Applications

Research on the reactivity of this compound derivatives has revealed their potential in the synthesis of complex molecules. For instance, the study on the synthesis and comparison of the reactivity of trinitropyrazole and its N-methyl derivative demonstrates the compound's versatility in nucleophilic substitution reactions. These reactions are crucial for developing new materials with potential applications in energetic materials and pharmaceuticals (Dalinger et al., 2013).

Corrosion Inhibition

The inhibitory effect of this compound derivatives on the corrosion of pure iron in acidic media has been studied, demonstrating the compound's efficiency as a corrosion inhibitor. This highlights its potential industrial applications in protecting metals against corrosion, which is a significant concern in various industries (Chetouani et al., 2005).

Chemodivergent Reactions

A study on chemodivergent, multicomponent domino reactions in aqueous media showcases the catalytic role of this compound derivatives in synthesizing densely functionalized compounds. This illustrates the compound's importance in green chemistry and its potential in creating environmentally friendly synthetic pathways (Prasanna et al., 2013).

Mechanism of Action

The mechanism of action of “1-Methyl-3-pyrazin-2-ylpyrazol-4-amine” would depend on its biological target. For example, some pyrazole derivatives are known to inhibit kinases, enzymes that add phosphate groups to other proteins .

Safety and Hazards

The safety and hazards associated with “1-Methyl-3-pyrazin-2-ylpyrazol-4-amine” would depend on its exact molecular structure and how it is handled. It’s important to use appropriate safety measures when handling any chemical compound .

Future Directions

Future research on “1-Methyl-3-pyrazin-2-ylpyrazol-4-amine” and similar compounds could focus on further elucidating their biological activities and developing them into effective therapeutic agents .

properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-6(9)8(12-13)7-4-10-2-3-11-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOWLAXRIMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1549902-67-1
Record name 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-amine
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